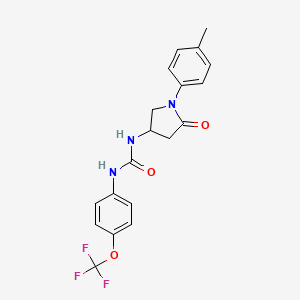
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer.
Wirkmechanismus
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea works by inhibiting the activity of several kinases, including BTK, which is involved in the signaling pathway of B-cell receptors. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is its specificity for BTK and other kinases, which makes it an attractive candidate for cancer treatment. However, one limitation is that it may be less effective in patients with mutations in the BTK gene or other downstream signaling pathways.
Zukünftige Richtungen
For 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include clinical trials to evaluate its safety and efficacy in humans, as well as studies to identify biomarkers that can predict response to treatment. Other potential future directions include the development of combination therapies with this compound and other cancer treatments, as well as the investigation of its potential as a treatment for other diseases, such as autoimmune disorders.
Synthesemethoden
The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves the reaction of 1-(p-tolyl)pyrrolidin-3-amine with 4-(trifluoromethoxy)phenyl isocyanate, followed by the addition of urea. The resulting compound is then purified through a series of chromatography steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied in preclinical models and has shown promising results as a treatment for various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been found to inhibit the activity of several kinases, including BTK, which is a key mediator of B-cell receptor signaling. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDHOVUQIHQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

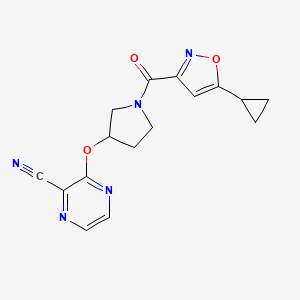
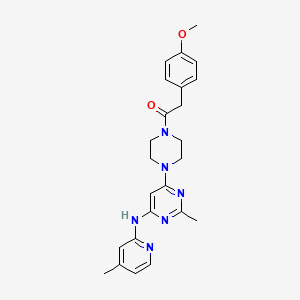
![9-benzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2622006.png)
![4-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2622007.png)
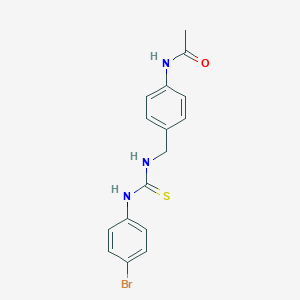
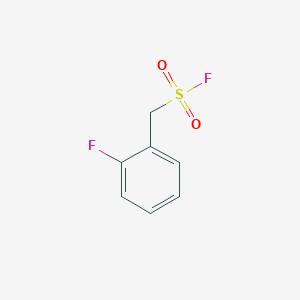
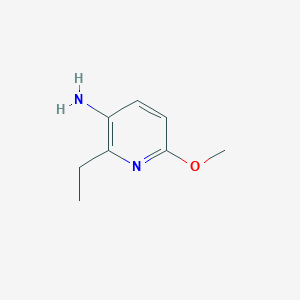

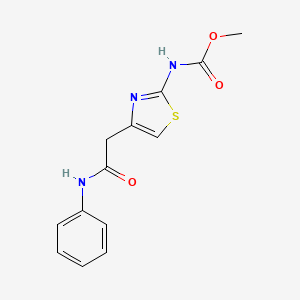
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)
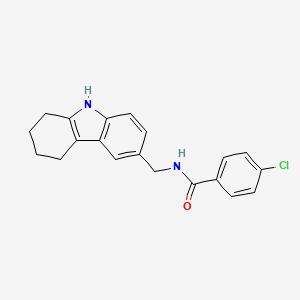
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-B]pyridine]](/img/structure/B2622023.png)
![3-ethyl-N-(3-methoxypropyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2622024.png)
![2-(Furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2622025.png)